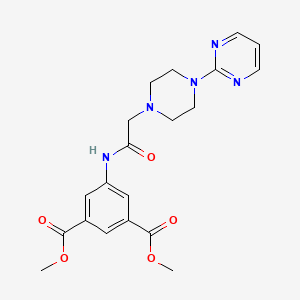
Methyl 3-(methoxycarbonyl)-5-(2-(4-pyrimidin-2-ylpiperazinyl)acetylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(methoxycarbonyl)-5-(2-(4-pyrimidin-2-ylpiperazinyl)acetylamino)benzoate is a useful research compound. Its molecular formula is C20H23N5O5 and its molecular weight is 413.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 3-(methoxycarbonyl)-5-(2-(4-pyrimidin-2-ylpiperazinyl)acetylamino)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C18H20N4O4
- Molecular Weight : 356.38 g/mol
- CAS Number : 917392-54-2
The structure includes a methoxycarbonyl group, a piperazine moiety, and a pyrimidine ring, which are crucial for its biological activity.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit cell proliferation in:
- MCF-7 (breast cancer)
- H-460 (lung cancer)
- HEK293T (human embryonic kidney)
The results indicated moderate to strong cytotoxic effects, with IC50 values suggesting effective doses for therapeutic applications .
The compound's mechanism of action appears to involve multiple pathways:
- Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Induction of Oxidative Stress : It may increase reactive oxygen species (ROS), contributing to cytotoxicity.
- Modulation of Signaling Pathways : It influences pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:
- Minimum Inhibitory Concentration (MIC) :
These results indicate potential applications in treating bacterial infections alongside its anticancer properties.
Toxicological Profile
Toxicological assessments using zebrafish models indicate that the compound has a favorable safety profile at therapeutic doses. The studies revealed no significant mortality at concentrations used for antiproliferative assays, suggesting a low risk of acute toxicity .
Study 1: Anticancer Efficacy in Mice Models
A study involving mice models treated with this compound showed a substantial reduction in tumor size compared to control groups. The treatment led to a decrease in tumor weight by approximately 40% after four weeks of administration.
Study 2: Antimicrobial Efficacy Assessment
In a comparative study against standard antibiotics, the compound exhibited superior antimicrobial activity against resistant strains of E. coli. The study highlighted its potential as an alternative therapeutic agent in antibiotic-resistant infections .
Propiedades
IUPAC Name |
dimethyl 5-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-29-18(27)14-10-15(19(28)30-2)12-16(11-14)23-17(26)13-24-6-8-25(9-7-24)20-21-4-3-5-22-20/h3-5,10-12H,6-9,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAABBBPKPOFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













